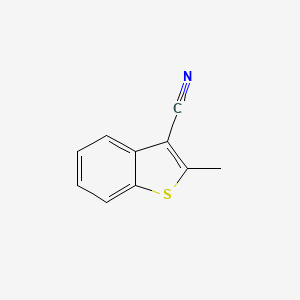

2-Methyl-1-benzothiophene-3-carbonitrile

Description

Significance of Benzothiophene (B83047) Heterocycles in Contemporary Organic Chemistry

Benzothiophene, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, represents a cornerstone in modern organic and medicinal chemistry. acs.orgorganic-chemistry.org This structural motif is not merely a synthetic curiosity but is a privileged scaffold found in numerous pharmaceuticals and functional materials. rsc.orgnih.gov The inherent properties of the benzothiophene core, such as its planarity, electron-rich nature, and structural rigidity, make it an ideal building block for developing complex molecular architectures. ossila.com

The significance of benzothiophenes is underscored by their presence in a variety of biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant agents. nih.govnih.gov A notable example of a drug featuring this core is Raloxifene, a selective estrogen receptor modulator (SERM). rsc.org Beyond medicine, benzothiophene derivatives are integral to materials science, where their electronic properties are harnessed for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. ossila.com The versatility and established importance of this heterocycle ensure its continued exploration in the quest for novel therapeutic agents and advanced materials. organic-chemistry.org

Overview of Carbonitrile Functionalization in Thiophene Systems

The introduction of a carbonitrile (cyano) group onto a thiophene or benzothiophene ring system is a powerful strategy in synthetic chemistry. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, thereby providing access to a diverse library of derivatives. nih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the heterocyclic ring, which can be exploited to fine-tune the reactivity and physical characteristics of the molecule. ossila.com

One of the most prominent methods for synthesizing substituted 2-aminothiophene-3-carbonitriles is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base. nih.gov While the classic Gewald reaction yields a 2-amino group, variations and subsequent reactions provide pathways to a wide array of substituted thiophene and benzothiophene carbonitriles. nih.gov These carbonitrile-functionalized thiophenes serve as crucial intermediates in the synthesis of fused heterocyclic systems and are valued for their role in creating compounds for biological screening and materials science applications. ossila.comsigmaaldrich.com

Scope of Research on 2-Methyl-1-benzothiophene-3-carbonitrile and its Analogs

Direct and extensive research focusing solely on this compound is limited in publicly accessible literature. It is primarily recognized as a chemical building block and is commercially available for synthetic applications. bldpharm.comnih.gov Its fundamental properties are cataloged by chemical suppliers, as detailed in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 39812-03-8 | bldpharm.comnih.gov |

| Molecular Formula | C₁₀H₇NS | bldpharm.com |

| Molecular Weight | 173.24 g/mol | bldpharm.com |

| IUPAC Name | 2-methylbenzo[b]thiophene-3-carbonitrile | bldpharm.com |

| Physical Form | Solid | bldpharm.com |

While dedicated studies on this specific molecule are not prevalent, the broader field of 2,3-disubstituted benzothiophenes is well-researched. Numerous synthetic methodologies have been developed that could plausibly be applied to its synthesis. These include palladium-catalyzed coupling and annulation reactions, which construct the benzothiophene ring from simpler precursors like o-iodothioanisole and terminal acetylenes. acs.orgacs.org Other established methods involve electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives or copper-catalyzed intramolecular C-S bond formation. rsc.orgnih.gov

Furthermore, significant research has been conducted on its structural analogs. For instance, the synthesis and characterization of 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, a hydrogenated version of the core structure, are well-documented. sigmaaldrich.com These tetrahydro-benzothiophenes are often synthesized via the Gewald reaction using 2-methylcyclohexanone (B44802) and are studied for their potential biological activities. sigmaaldrich.com The research on these related compounds provides a valuable framework for understanding the potential chemistry and applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNWOPKEOZRMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276990 | |

| Record name | 2-Methylbenzo[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39812-03-8 | |

| Record name | 2-Methylbenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39812-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzo[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1 Benzothiophene 3 Carbonitrile and Benzothiophene 3 Carbonitrile Derivatives

Cyclization Reactions in Benzothiophene-3-carbonitrile Synthesis

Cyclization reactions form the cornerstone of benzothiophene (B83047) synthesis, involving the formation of the critical carbon-sulfur (C-S) and carbon-carbon (C-C) bonds that define the thiophene (B33073) ring.

Gewald Reaction and Modified Protocols

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org While it classically produces thiophenes, its application to cyclic ketones provides a direct route to tetrahydrobenzo[b]thiophenes, which are precursors to fully aromatic benzothiophenes.

The reaction mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene (B1212753) nitrile, followed by the addition of sulfur, and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org For the synthesis of benzothiophene-3-carbonitrile precursors, a cyclohexanone (B45756) derivative is typically reacted with malononitrile (B47326) and sulfur.

Modifications to the classical Gewald protocol include:

Two-Step Procedure: Isolating the intermediate from the Knoevenagel condensation before reacting it with sulfur can lead to higher yields. sciforum.net

Microwave Irradiation: The use of microwave technology has been shown to accelerate the reaction and improve yields. wikipedia.org

Alternative Bases: While organic bases like morpholine (B109124) or triethylamine (B128534) are common, inorganic bases such as sodium bicarbonate have also been effectively used. sciforum.net

| Starting Ketone | Nitrile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Malononitrile | Sulfur, Diethylamine, Methanol, 50-60°C | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 74% | rsc.org |

| 4-Phenylcyclohexanone | Malononitrile | Sulfur, Diethylamine, Methanol, 50-60°C | 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Not Specified | rsc.org |

| Acetophenone | Malononitrile | Sulfur, Ammonium Acetate, 60°C then NaHCO3, THF, 35°C | 2-Amino-4-phenylthiophene-3-carbonitrile | Not Specified | sciforum.net |

Cyclization of 2-Halobenzonitriles with Thiolates

The reaction of 2-halobenzonitriles with sulfur nucleophiles (thiolates) is a direct and versatile method for constructing the benzothiophene ring system. This approach typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the thiolate displaces the ortho-halogen, followed by an intramolecular cyclization onto the nitrile group.

An efficient synthesis of benzothiophenes has been achieved starting from o-halophenyl acetonitriles and dithioesters. rsc.org This one-pot procedure involves a base-promoted domino condensation and an intramolecular C-S bond formation. nih.gov The choice of base and reaction conditions is critical to facilitate both the initial condensation and the subsequent cyclization.

One-Pot Multicomponent Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like benzothiophene derivatives in a single step from simple precursors. researchgate.net The Gewald reaction is a prime example of a three-component reaction. rsc.org

These strategies are valued for their atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries by simply varying the starting components. researchgate.net For instance, a one-pot synthesis of 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile involves the reaction of 4-phenylcyclohexanone, malononitrile, and elemental sulfur in the presence of a base. rsc.org Another demonstrated multicomponent cyclization uses an o-halogenated benzaldehyde, 2-methylquinoline, and sulfur powder to produce 3-hydroxybenzo[b]thiophene derivatives. researchgate.net

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzothiophenes, offering high efficiency, selectivity, and functional group tolerance under often mild conditions. Copper and palladium are the most frequently employed metals for these transformations.

Copper(I)-Catalyzed Intramolecular C-S Bond Formation

Copper(I) catalysts are particularly effective in promoting the formation of C-S bonds. A novel one-pot procedure for synthesizing 2,3-substituted benzo[b]thiophenes utilizes a Copper(I) iodide (CuI) and pivalic acid-catalyzed C-S bond formation between an o-halophenyl acetonitrile (B52724) and a dithioester, which is followed by heterocyclization. rsc.org This protocol is noted for its operational simplicity and good yields. rsc.org

A proposed mechanism involves the coordination of the copper catalyst, facilitating an intramolecular C-S bond formation. nih.govorganic-chemistry.org The reaction is versatile, tolerating a range of substituents on the aromatic ring. Another innovative copper-catalyzed method involves a domino radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur source to create multi-substituted benzothiophenes. rsc.org

| Substrate | Sulfur Source | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Halophenyl acetonitrile | Dithioester | CuI (20 mol%), Pivalic acid | K3PO4, DMF | 2,3-Substituted Benzo[b]thiophenes | 62-78% | rsc.org |

| 2-Iodophenyl ketone | Xanthate | Cu(acac)2 | DCE, 130°C | Multi-substituted Benzo[b]thiophenes | Not Specified | rsc.org |

Palladium-Catalyzed S-Arylation and Heterocyclization

Palladium-catalyzed reactions are a mainstay in modern organic synthesis for forming C-C and C-X bonds. In the context of benzothiophene synthesis, palladium catalysis is used for S-arylation followed by heterocyclization. These methods often involve the coupling of an aryl halide or triflate with a sulfur-containing component.

A notable approach is the palladium iodide-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence. nih.gov This method uses readily available 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol to produce benzothiophene-3-carboxylic esters in good yields under aerobic conditions. nih.gov The PdI2/KI catalytic system is particularly effective and can be recycled. nih.gov

Direct arylation of the benzothiophene core is another significant application of palladium catalysis. While this modifies an existing ring rather than forming it, the principles of C-H activation and arylation are central. researchgate.netrsc.org For ring synthesis, an intramolecular palladium-catalyzed S-arylation of a suitable precursor, such as an o-halophenyl substituted vinyl sulfide, provides a direct route to the benzothiophene scaffold.

Catalyst Optimization and Reaction Kinetics

The synthesis of substituted benzothiophenes often involves transition metal catalysis, where the choice of catalyst, base, and solvent profoundly impacts reaction efficiency. A notable one-pot procedure for synthesizing 2-phenylbenzo[b]thiophene-3-carbonitrile from o-halophenyl acetonitrile and dithioesters highlights the importance of systematic optimization. rsc.org

In this copper(I)-catalyzed intramolecular C-S bond formation and heterocyclization, various parameters were meticulously evaluated to maximize product yield. The study found that copper(I) iodide (CuI) was the most effective catalyst. The choice of base and solvent was also critical; potassium phosphate (B84403) (K₃PO₄) in dimethylformamide (DMF) provided the optimal results. Preliminary studies showed that solvents like toluene, DMSO, acetonitrile, and THF yielded inferior results compared to DMF. rsc.org The reaction is believed to proceed through the formation of an intermediate S-aryl dithioester, followed by an intramolecular cyclization facilitated by the copper catalyst to form the benzothiophene ring. rsc.org

Detailed optimization studies revealed specific conditions that were ideal for this transformation.

Table 1: Optimization of Reaction Conditions for Synthesis of 2-Phenylbenzo[b]thiophene-3-carbonitrile Data sourced from a study on Cu(I) catalyzed intramolecular cyclisation. rsc.org

| Entry | Catalyst | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI | K₂CO₃ (2) | DMF | Reflux | 24 | 25 |

| 2 | Cu₂O | K₂CO₃ (2) | DMF | Reflux | 24 | 20 |

| 3 | CuCl | K₂CO₃ (2) | DMF | Reflux | 24 | 35 |

| 4 | CuI | Cs₂CO₃ (2) | DMF | Reflux | 18 | 40 |

| 5 | CuI | K₃PO₄ (2) | DMF | 80 | 10 | 62 |

| 6 | CuI | K₃PO₄ (2) | Toluene | 80 | 12 | 15 |

| 7 | CuI | K₃PO₄ (2) | DMSO | 80 | 12 | 45 |

| 8 | CuI | K₃PO₄ (2) | Acetonitrile | 80 | 12 | 30 |

| 9 | CuI | K₃PO₄ (2) | THF | 80 | 12 | 25 |

This systematic optimization demonstrates that the combination of CuI as a catalyst and K₃PO₄ as a base in DMF at 80 °C provides the highest yield in a significantly shorter reaction time compared to other tested conditions. rsc.org

Radical-Mediated Synthetic Pathways

Radical chemistry offers unique and powerful alternatives for constructing heterocyclic systems like benzothiophenes. These methods can proceed under neutral conditions and often provide access to substitution patterns that are difficult to achieve through traditional ionic pathways.

A significant advancement in this area is the radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. This method provides a selective route to 2-alkoxymethylbenzothiophenes. nih.govacs.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds in alcoholic media at elevated temperatures (80–100 °C). acs.orgacs.org

The process begins with the reaction of readily available 1-(2-mercaptophenyl) ketones with alkynes to form the 1-(2-mercaptophenyl)-2-yn-1-ol precursors. nih.govacs.org When these precursors are treated with a radical initiator in an alcohol solvent (e.g., methanol), a radical-promoted substitutive heterocyclodehydration occurs. acs.org This pathway contrasts with palladium-catalyzed versions of the reaction, which lead to different products. nih.gov The radical-mediated process selectively yields 2-alkoxymethylbenzothiophenes in fair to excellent yields, ranging from 49% to 98%. nih.govacs.orgacs.org This selectivity underscores the utility of radical pathways in directing reaction outcomes toward specific, functionalized benzothiophene derivatives.

Other Advanced Synthetic Strategies

Beyond catalytic optimization and radical methods, other advanced strategies, including hydrogenation-based routes and microwave-assisted techniques, have been developed to synthesize benzothiophene cores and their precursors efficiently.

The synthesis of the aromatic benzothiophene ring can be achieved via dehydrogenation of a saturated or partially saturated precursor. A common and effective method for creating the precursor, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and its derivatives, is the Gewald reaction. researchgate.netmanipal.edu

This multicomponent reaction typically involves the condensation of a ketone (like 2-methylcyclohexanone), an active methylene compound (such as malononitrile), and elemental sulfur in the presence of a basic catalyst like diethylamine. nih.gov The reaction proceeds to form the highly functionalized tetrahydro-benzothiophene ring system. For instance, the reaction of 2-methylcyclohexanone (B44802), malononitrile, and sulfur in ethanol with diethylamine as a catalyst yields 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. nih.gov This hydrogenated benzothiophene scaffold serves as a versatile precursor which can then be aromatized in subsequent steps to yield the fully conjugated benzothiophene system. The title compound of one study, 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, was also prepared using a similar established procedure. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic chemistry. beilstein-journals.org The synthesis of 3-aminobenzo[b]thiophenes, key precursors for more complex derivatives, has been shown to be significantly more efficient using microwave irradiation compared to conventional heating methods. manipal.edursc.org

One study details the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base. rsc.org When comparing conventional heating with microwave irradiation for the synthesis of methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate, the benefits of microwave technology become clear. Conventional heating in DMSO at 100°C required 2 hours to achieve a 95% yield. In contrast, using microwave irradiation at 130°C, the reaction was completed in just 11 minutes, affording a 94% yield. rsc.org This dramatic reduction in reaction time, with comparable yield, highlights the efficiency of microwave-assisted techniques in synthesizing benzothiophene scaffolds. rsc.orgrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 3-Aminobenzothiophene Derivative Data sourced from a study on the synthesis of 3-aminobenzo[b]thiophene scaffolds. rsc.org

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 100 | 2 hours | 95 |

| Microwave Irradiation | 130 | 11 minutes | 94 |

Chemical Transformations and Derivatization Strategies of Benzothiophene 3 Carbonitrile Systems

Reactivity of the Nitrile Group in 2-Methyl-1-benzothiophene-3-carbonitrile

The nitrile (cyano) group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. This bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This electronic feature is the basis for many of the characteristic reactions of nitriles, including reduction to amines.

Reduction Reactions to Amine Functionalities

The conversion of the nitrile group in this compound to a primary amine functionality, yielding (2-methyl-1-benzothiophen-3-yl)methanamine, is a key transformation for introducing a flexible basic center. This reduction can be accomplished using several powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of a wide range of nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. An initial addition forms an imine anion intermediate, which undergoes a second hydride addition to yield a dianion. Subsequent aqueous workup protonates the dianion to furnish the primary amine. libretexts.org

Another notable reducing agent is Diisopropylaminoborane, which, when used with a catalytic amount of lithium borohydride (LiBH₄), efficiently reduces various aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. organic-chemistry.orgresearchgate.net This system offers an alternative to LiAlH₄ and demonstrates high functional group tolerance in many cases. organic-chemistry.org

| Reagent | General Reaction Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an anhydrous ether solvent (e.g., THF, diethyl ether), followed by aqueous workup. | A powerful, non-selective reducing agent capable of reducing many other functional groups. libretexts.org |

| Diisopropylaminoborane / cat. LiBH₄ | Anhydrous solvent such as THF. | Reduces a variety of aromatic nitriles with high yields. researchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd) | High pressure and/or high temperature, often in a solvent like ethanol or methanol with ammonia to suppress secondary amine formation. | A common industrial method; can be sensitive to sulfur-containing compounds like benzothiophenes. |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition conditions, catalyst-free. | Tolerant of many functional groups. organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions

The benzothiophene (B83047) ring system is aromatic and undergoes electrophilic aromatic substitution (EAS). The thiophene (B33073) ring is generally more electron-rich and reactive towards electrophiles than the fused benzene (B151609) ring. chemicalbook.com In unsubstituted benzothiophene, electrophilic attack preferentially occurs at the C3 position. However, in this compound, both the C2 and C3 positions are substituted. Consequently, electrophilic attack is directed to the benzene portion of the molecule (positions 4, 5, 6, and 7).

The regiochemical outcome of the substitution is dictated by the combined electronic effects of the substituents and the inherent reactivity of the ring system. The 2-methyl group is weakly activating, while the 3-nitrile group is deactivating. For the parent benzothiophene ring, the general order of reactivity for nitration is position 6 > 5 > 4 > 7. smolecule.com The interplay of these factors determines the final substitution pattern.

Regioselective Nitration Studies

Nitration involves the introduction of a nitro (—NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

For benzothiophene derivatives, nitration occurs on the benzene ring. Research on related compounds, such as methyl benzo[b]thiophene-2-carboxylate, shows that an electron-withdrawing group at the 2-position directs nitration towards the 4-position. smolecule.com Given that the 3-nitrile group in the target molecule is also strongly electron-withdrawing, it is expected to significantly influence the regioselectivity. Considering the general reactivity patterns of the benzothiophene nucleus, substitution at the 4, 6, or 7-positions is plausible. The precise outcome depends on the specific reaction conditions, but the deactivating nature of the nitrile group suggests that forcing conditions may be required.

| Position | Influence of Ring System | Influence of Substituents | Predicted Outcome |

|---|---|---|---|

| 4 | Moderately favored | Meta to the deactivating CN group; influenced by EWG at adjacent ring position. smolecule.com | A likely product. |

| 5 | Favored | Ortho to the deactivating CN group. | Less likely due to deactivation. |

| 6 | Highly favored smolecule.com | Para to the deactivating CN group. | A likely product. |

| 7 | Less favored | Ortho to the activating CH₃ group (on the other ring). | A possible minor product. |

Formylation and Acylation Processes

Formylation (introduction of a —CHO group) and acylation (introduction of a —COR group) are fundamental electrophilic aromatic substitution reactions for forming carbon-carbon bonds.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.com This reagent is a mild electrophile that reacts with activated aromatic rings. Given that the benzothiophene nucleus is susceptible to this reaction, formylation of this compound would be expected to occur on the benzene ring.

Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org The Lewis acid activates the acyl halide to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. youtube.com The resulting ketone product is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org Acylation of benzothiophene derivatives has been demonstrated, and for the target molecule, the reaction would proceed on the benzo-fused ring. google.com

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Chloroiminium ion ([Me₂N=CHCl]⁺) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) |

| Friedel-Crafts Acylation | (RCO)₂O, AlCl₃ | Acylium ion (RCO⁺) |

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of the nitrile carbon allows it to undergo addition reactions with a variety of nucleophiles. This reactivity provides a pathway to more complex molecular architectures.

Reaction with Active Methylene (B1212753) Compounds

Active methylene compounds are compounds that possess a CH₂ group flanked by two electron-withdrawing groups (e.g., C=O, CN, COOR). The protons on this methylene group are acidic and can be removed by a base to generate a stabilized carbanion (enolate). These carbanions are potent nucleophiles.

The nucleophilic carbanion generated from an active methylene compound can, in principle, attack the electrophilic carbon of the nitrile group in this compound. This nucleophilic addition would result in the formation of an intermediate imine anion, which upon hydrolysis could lead to the formation of a β-keto nitrile or a related derivative. While this reaction pathway is mechanistically plausible for nitriles, specific documented examples of this intermolecular reaction on the this compound substrate are not prevalent in the reviewed literature. However, the reaction of other benzothiophene derivatives with active methylene compounds at different functional sites is a known synthetic strategy. nih.gov

| Compound Name | Structure | Approximate pKa |

|---|---|---|

| Malononitrile (B47326) | CH₂(CN)₂ | 11 |

| Ethyl Cyanoacetate | NCCH₂CO₂Et | 9 |

| Diethyl Malonate | CH₂(CO₂Et)₂ | 13 |

| Acetylacetone (2,4-Pentanedione) | CH₂(COCH₃)₂ | 9 |

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions of this compound and its derivatives are powerful methods for the synthesis of novel polycyclic heteroaromatic compounds. These transformations typically involve the reaction of the nitrile group or an adjacent functional group with a variety of reagents to build new rings onto the benzothiophene scaffold.

The nitrile functionality in this compound is a key precursor for the construction of various fused heterocyclic systems.

Pyrimidine:

The synthesis of benzothieno[3,2-d]pyrimidines can be achieved from 2-aminobenzothiophene-3-carbonitrile derivatives. While direct cyclocondensation of this compound with reagents like urea or guanidine is not extensively documented, the conversion of the 3-carbonitrile to a 2-amino-3-carboxamide or a related intermediate allows for subsequent ring closure. For instance, 2-aminothieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized from 2-amino-3-ethoxycarbonylthiophenes through cyclization with formamide nih.gov. This suggests a potential pathway where the nitrile group of this compound is first hydrolyzed and converted to an ester or amide, followed by reaction with a suitable nitrogen source.

A more direct approach involves the reaction of 2-amino-3-cyanobenzothiophene derivatives with various reagents. For example, treatment of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with phenylisocyanate in pyridine has been reported to yield the corresponding ureido derivative, which can be a precursor for cyclization researchgate.net.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes | Formamide | Thienopyrimidinone derivatives | nih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Phenylisocyanate | 2-(3-Phenylureido)-3-cyanobenzothiophene derivative | researchgate.net |

Thiazole:

The formation of a fused thiazole ring onto the benzothiophene core can be envisioned through the reaction of a 2-amino-3-cyanobenzothiophene derivative with carbon disulfide. This reaction typically proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the thiazole ring. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with carbon disulfide in the presence of a base can lead to the formation of a thieno[2,3-d]pyrimidine-2,4-dithione derivative, which incorporates a fused thiazine-like structure researchgate.net. The direct formation of a fused thiazole from this compound would likely require prior functionalization at the 2-position to introduce a nucleophilic group.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Carbon Disulfide | Thieno[2,3-d]pyrimidin-2,4-dithione derivative | researchgate.net |

Pyran:

The synthesis of benzothieno[3,2-b]pyran derivatives has been successfully achieved. One notable example is the reaction of various benzothiophene-3-carbonitriles with different aromatic aldehydes in the presence of a base, leading to the formation of 2-amino-4-aryl-4H- researchgate.netbenzothieno[3,2-b]pyran-3-carbonitriles. For instance, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- researchgate.netbenzothieno[3,2-b]pyran-3-carbonitrile has been synthesized and has demonstrated significant cytotoxic activity nih.gov.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 6-Bromo-1-benzothiophene-3-carbonitrile | 4-Nitrobenzaldehyde | Piperidine | 2-Amino-6-bromo-4-(4-nitrophenyl)-4H- researchgate.netbenzothieno[3,2-b]pyran-3-carbonitrile | nih.gov |

Pyridine:

The construction of a fused pyridine ring, leading to benzothieno[3,2-b]pyridine derivatives, can be accomplished through various synthetic strategies. One common method involves the Thorpe-Ziegler cyclization of dinitriles. A plausible route starting from this compound would involve the introduction of a cyanomethyl group at an appropriate position, followed by base-catalyzed intramolecular cyclization. More direct methods for the synthesis of benzothieno[3,2-b]pyridine-3-carbonitriles have also been developed researchgate.net.

Quinoline:

The Friedländer annulation is a powerful method for the synthesis of quinolines and their fused analogues nih.govwikipedia.org. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. To apply this methodology to this compound, it would first need to be converted to a 2-amino-3-acylbenzothiophene derivative. This intermediate could then be reacted with a variety of ketones or aldehydes to yield the corresponding benzothieno[3,2-b]quinoline derivatives nih.gov.

| Starting Material (Intermediate) | Reagent | Reaction Type | Product | Reference |

| 2-Amino-3-acylbenzothiophene | Ketone/Aldehyde | Friedländer Annulation | Benzothieno[3,2-b]quinoline | nih.govwikipedia.orgnih.gov |

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, this transformation typically requires the prior conversion of the nitrile group into an amino group or the introduction of an amino group at another position on the benzothiophene ring. For example, reduction of the nitrile to a 3-aminomethyl group would provide a primary amine suitable for Schiff base formation.

Alternatively, if a 2-amino-3-cyanobenzothiophene derivative is used, the 2-amino group can readily react with various aldehydes and ketones to form the corresponding Schiff bases. These reactions are often catalyzed by acids or bases and proceed with the elimination of water.

| 2-Aminobenzothiophene Derivative | Aldehyde/Ketone | Product (Schiff Base) |

| 2-Amino-3-cyanobenzothiophene | Benzaldehyde | N-(3-cyano-1-benzothiophen-2-yl)benzenecarboximidamide |

| 2-Amino-3-cyanobenzothiophene | Acetone | 2-(Isopropylideneamino)-1-benzothiophene-3-carbonitrile |

These Schiff bases are valuable intermediates in organic synthesis and can be used to construct more complex heterocyclic systems or as ligands in coordination chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of Benzothiophene 3 Carbonitrile Derivatives

Mass Spectrometry Techniques

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-Methyl-1-benzothiophene-3-carbonitrile, with a molecular formula of C₁₀H₇NS, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 173.

Key expected fragmentation patterns would likely involve:

Loss of a methyl radical (•CH₃): This would result in a significant fragment ion at m/z 158 (M-15).

Loss of a hydrogen cyanide (HCN) molecule: Cleavage of the cyano group could lead to a fragment at m/z 146 (M-27).

Loss of a hydrogen radical (•H): A peak at m/z 172 (M-1) is also plausible, arising from the cleavage of a C-H bond.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm the molecular formula C₁₀H₇NS.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₀H₇NS | 173.0300 |

This table is based on the theoretical calculation of the molecular formula.

HRMS analysis of related benzothiophene (B83047) derivatives has been successfully used to confirm their composition. For instance, HRMS (ESI) was used to verify the formation of various benzo[b]thiophene acylhydrazone derivatives. nih.gov This underscores the utility of HRMS in the characterization of novel compounds in this class.

Fragmentation Pathway Analysis

The fragmentation pathway of this compound under electron ionization can be postulated based on the principles of mass spectrometry and studies of related structures. nih.gov The initial event is the formation of the molecular ion radical (M⁺•).

A probable primary fragmentation step is the cleavage of the C-C bond between the benzothiophene ring and the methyl group, leading to the expulsion of a methyl radical (•CH₃) and the formation of a stable [M-CH₃]⁺ cation at m/z 158. This ion would be stabilized by the aromatic system.

Another significant pathway could involve the nitrile group. The loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion would yield a fragment ion at m/z 146.

Further fragmentation of the primary ions would lead to the characteristic complex pattern observed in the mass spectrum. The study of radical cations of compounds like benzo[b]thiophene and its methylated derivatives shows that the fragmentation is intricate and can be a useful tool in structural analysis. nih.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, analysis of closely related structures provides insight into its likely solid-state conformation.

For example, the crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile reveals a nearly planar benzothiophene ring system. nih.gov It is expected that this compound would also exhibit a planar benzo[b]thiophene core. The methyl and cyano substituents would lie in or very close to the plane of the fused ring system.

The bond lengths and angles would be expected to be consistent with those observed for other benzothiophene derivatives. nih.govnih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a specific crystal structure for this compound, the potential intermolecular interactions can be inferred from its structure and from data on related compounds.

The planar aromatic nature of the benzothiophene system suggests that π-π stacking interactions would be a significant feature in its crystal packing. The nitrogen atom of the nitrile group could participate in weak C-H···N hydrogen bonds with hydrogen atoms from neighboring molecules. Similar C-H···N interactions have been observed in the crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile. nih.gov

Studies on Polymorphism and Crystal Disorder

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can be influenced by factors such as conformational flexibility and intermolecular interactions. While no specific studies on the polymorphism of this compound have been reported, it is a possibility for this compound.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information on the elemental makeup of a sample. This process is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The analysis determines the mass percentages of the constituent elements, which are then compared with the theoretical values calculated from the proposed chemical formula.

For this compound, the molecular formula is C₁₀H₇NS. The theoretical elemental composition is derived from the atomic masses of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) and the total molecular weight of the compound (173.24 g/mol ). sigmaaldrich.com This comparison serves as a primary checkpoint for the purity and structural integrity of the synthesized molecule.

The experimental determination of elemental composition is typically performed using combustion analysis. In this method, a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. The percentage of sulfur is often determined by separate analytical methods. The experimentally obtained percentages are expected to be in close agreement with the calculated theoretical values, generally within a margin of ±0.4%. While specific experimental data for this compound is not detailed in the available literature, analyses of similar benzothiophene derivatives demonstrate the high accuracy of this method. electrochemsci.orgnih.gov

Below is the calculated theoretical elemental composition for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 69.33 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.08 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.09 |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.51 |

| Total | C₁₀H₇NS | 173.24 | 100.00 |

Theoretical and Computational Investigations of 2 Methyl 1 Benzothiophene 3 Carbonitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. nih.govyoutube.com It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov DFT methods are widely applied to predict molecular geometries, energies, and other properties of organic molecules, including heterocyclic systems like benzothiophenes. rsc.orgresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Methyl-1-benzothiophene-3-carbonitrile, DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can predict key structural parameters. researchgate.net The optimization process would yield precise bond lengths, bond angles, and dihedral angles.

Based on studies of similar benzothiophene (B83047) structures, the benzothiophene core is expected to be nearly planar to maximize aromaticity. researchgate.net The methyl and carbonitrile substituents would lie in or very close to this plane. The resulting optimized geometry is essential for the accuracy of all other subsequent computational predictions.

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of structurally related molecules. Actual values would require specific calculations for this compound.)

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-S | 1.74 Å |

| C=C (thiophene ring) | 1.37 Å | |

| C-C (thiophene ring) | 1.42 Å | |

| C-C (benzene ring) | 1.39 - 1.41 Å | |

| C-CN | 1.44 Å | |

| C≡N | 1.16 Å | |

| C-CH₃ | 1.51 Å | |

| Bond Angles | C-S-C | 92.0° |

| S-C-C | 111.5° | |

| C-C-CN | 121.0° | |

| C-C-CH₃ | 123.0° |

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra.

These predictions are instrumental in assigning experimental spectra, especially for complex molecules where signals may overlap. nih.govmdpi.com The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the benzene (B151609) ring are expected in the aromatic region (7.0-8.0 ppm), while the methyl protons would appear further upfield. The carbon of the nitrile group (C≡N) would have a characteristic shift around 115-120 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted shifts relative to TMS, based on general values for similar functional groups and heterocyclic systems.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -CH₃ | ~2.7 ppm |

| Aromatic-H | 7.4 - 8.1 ppm |

| ¹³C NMR | |

| -CH₃ | ~15 ppm |

| -C≡N | ~116 ppm |

| C-CN | ~95 ppm |

| Aromatic-C | 122 - 140 ppm |

| C-S | ~138 ppm |

| C-CH₃ | ~145 ppm |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwpmucdn.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and the energy required for its lowest energy electronic excitation. schrodinger.com

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich benzothiophene ring system. The LUMO would likely show significant contributions from the electron-withdrawing nitrile group. The methyl group, being weakly electron-donating, would slightly raise the HOMO energy, while the strongly electron-withdrawing nitrile group would significantly lower the LUMO energy. This would result in a relatively moderate HOMO-LUMO gap, suggesting potential for reactivity and electronic applications. DFT calculations provide quantitative values for these orbital energies. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies (Note: Values are illustrative and based on trends observed in similar thiophene (B33073) derivatives.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.1 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.2 eV |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govchemrxiv.org It is mapped onto the electron density surface, with colors indicating different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would show a significant region of negative potential (red) localized around the nitrogen atom of the nitrile group, due to its high electronegativity and lone pair of electrons. researchgate.net The π-system of the aromatic rings would also exhibit negative potential above and below the plane. Regions of positive potential (blue) would be expected around the hydrogen atoms. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial in molecular recognition and crystal engineering. nih.govresearchgate.net

Molecular Dynamics and Simulation Studies

While DFT calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent interactions, and transport properties.

For this compound, no specific MD studies are currently published. However, such simulations could be employed to:

Analyze Solvation: Study how the molecule interacts with and orients itself within various solvents.

Investigate Aggregate Formation: Simulate the behavior of multiple molecules to understand how they self-assemble or crystallize, driven by intermolecular forces visualized in the ESP map.

Probe Binding Interactions: If the molecule were a ligand, MD simulations could model its binding process to a receptor, such as a protein active site, revealing the key interactions and conformational changes that stabilize the complex. A study on related thiophene compounds used MD to investigate their diffusion in porous solids. researchgate.net

Mechanistic Computational Studies

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. nih.gov By mapping the entire reaction coordinate, researchers can identify transition states, intermediate structures, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

While no specific mechanistic studies on this compound have been reported, computational methods could be applied to:

Investigate Synthesis Pathways: Model the reaction steps for the synthesis of the molecule to understand the regioselectivity and reaction kinetics, potentially leading to optimization of the synthetic route.

Predict Reactivity: Explore potential reactions of the compound, such as the hydrolysis of the nitrile group or electrophilic substitution on the benzothiophene ring. By calculating the activation barriers for different pathways, one could predict the most likely reaction products under various conditions. DFT has been successfully used to study functional group interconversions in other heteroaryl carbonitriles. acs.org

Reaction Pathway Elucidation and Transition State Analysis

Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For systems involving this compound, these calculations can elucidate the step-by-step mechanisms of its formation and subsequent transformations. By identifying the transition states—the highest energy points along the reaction coordinate—researchers can gain insights into the feasibility and kinetics of a proposed pathway.

For instance, in the synthesis of related tetrahydrobenzo[b]thiophene derivatives, computational studies have been used to investigate the reaction mechanism. slideshare.net A similar approach can be applied to model the synthesis of this compound, likely proceeding through a multi-step process involving the condensation of a ketone with a nitrile-containing compound in the presence of sulfur. nih.gov

Theoretical calculations would involve optimizing the geometries of reactants, intermediates, transition states, and products. The transition states are characterized by having exactly one imaginary frequency in their vibrational analysis, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter in determining the reaction rate.

Table 1: Calculated Activation Energies for a Hypothetical Reaction Pathway of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Condensation | TS1 | 15.2 |

| Cyclization | TS2 | 21.5 |

| Aromatization | TS3 | 12.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic reactions.

Kinetic Isotope Effect (KIE) Predictions

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. nih.govlibretexts.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed and quantified. Computational chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of the isotopically labeled and unlabeled molecules in both the ground state and the transition state. core.ac.ukprinceton.edu

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. core.ac.uk Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but influences the vibrational modes of the transition state. libretexts.org For reactions involving this compound, KIE predictions could help elucidate the mechanism of, for example, C-H activation at the methyl group or reactions at the nitrile functionality.

Table 2: Predicted Kinetic Isotope Effects (kH/kD) for a Hypothetical Reaction of this compound

| Position of Deuteration | Predicted kH/kD | Interpretation |

| Methyl Group (C-H) | 6.8 | Primary KIE, C-H bond cleavage in the rate-determining step |

| Aromatic Ring (C-H) | 1.2 | Secondary KIE, change in hybridization at the transition state |

| Position adjacent to Nitrile | 1.1 | Secondary KIE, minor electronic effect |

Note: The data in this table is hypothetical and for illustrative purposes, based on established principles of KIEs. nih.govlibretexts.orgcore.ac.ukprinceton.edu

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Table 3: Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| N···H/H···N | 12.3 |

| S···H/H···S | 5.8 |

| C···C | 4.1 |

| Other | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on analyses of similar heterocyclic compounds. nih.govnih.gov

Energy Framework Calculations

To further quantify the strength of intermolecular interactions, energy framework calculations can be performed. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors within a specified radius. The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction energy.

These calculations can distinguish between different types of interaction energies, such as electrostatic, polarization, dispersion, and exchange-repulsion. For this compound, this analysis would provide a detailed picture of the energetic landscape of the crystal, highlighting the dominant forces responsible for its solid-state architecture. For instance, it could reveal strong π-π stacking interactions between the benzothiophene rings or significant electrostatic contributions from the polar nitrile group.

Academic Applications and Future Research Directions of Benzothiophene 3 Carbonitrile Scaffolds

Role as Synthetic Building Blocks in Complex Organic Synthesis

The benzothiophene-3-carbonitrile framework, particularly the 2-amino substituted variants, serves as a valuable precursor for the synthesis of more complex heterocyclic structures. The presence of reactive functional groups, such as the amino and nitrile moieties, allows for a variety of chemical transformations, leading to the construction of diverse and intricate molecular architectures.

Precursors for Advanced Heterocyclic Architectures

The 2-aminothiophene-3-carbonitrile (B183302) scaffold is a key starting material for the synthesis of various fused heterocyclic systems. nih.gov These compounds can be readily prepared through methods like the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. nih.govresearchgate.net The resulting 2-aminothiophene-3-carbonitrile can then undergo further reactions to yield a range of complex heterocyclic compounds.

For instance, these precursors are utilized in the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov A novel approach to constructing the thieno[2,3-d]pyrimidine (B153573) core involves the reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde (B43269) and primary amines under non-catalyzed Mannich conditions. nih.gov Additionally, domino reactions of 1,3-thiazolidinedione, active methylene nitriles, amines, and aromatic aldehydes provide another common route to functionalized 2-amino-4,5-dihydrothiophenes, which can be further elaborated. nih.govacs.org

The reactivity of the nitrile group in conjunction with the adjacent amino group allows for cyclization reactions to form various five- and six-membered heterocyclic rings. For example, reaction with sodium azide (B81097) can lead to the formation of tetrazole derivatives, which are known for their unique chemical properties and biological activities. sciforum.net The versatility of the 2-aminothiophene-3-carbonitrile core makes it a foundational building block for creating libraries of novel heterocyclic compounds for various research applications. nih.gov

Applications in Medicinal Chemistry Design and Structure-Activity Relationship (SAR) Studies (Non-Clinical Focus)

The benzothiophene-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to extensive research into its derivatives for the development of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this context, as they help in understanding how modifications to the chemical structure affect the biological activity of the compounds.

In SAR studies, the thiophene (B33073) ring is often explored as a bioisosteric replacement for a phenyl ring, which can improve the physicochemical properties, metabolic stability, and binding affinity of a compound. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions. nih.gov

Design of Ligands for Biological Targets (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Affinities)

Derivatives of the benzothiophene-3-carbonitrile scaffold have been designed and synthesized as ligands for a variety of biological targets, including enzymes and receptors.

Enzyme Inhibition:

Urease Inhibitors: Benzothiazine derivatives, which share structural similarities with benzothiophenes, have been investigated as urease inhibitors. nih.gov Urease is an enzyme that plays a role in bacterial infections, and its inhibition is a target for new antibacterial agents. nih.gov

Monoamine Oxidase (MAO) Inhibitors: Benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B), which are targets for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Molecular docking studies have helped in understanding the binding interactions of these compounds with the enzyme's active site. nih.gov

Receptor Binding:

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) Modulators: Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of RORγt, a nuclear receptor that is a potential drug target for inflammatory and autoimmune diseases. acs.org SAR studies have shown that the nature of the substituents at the 2 and 3-positions of the tetrahydro-benzothiophene ring is crucial for their activity. acs.org

The following table summarizes some examples of benzothiophene (B83047) derivatives and their interactions with biological targets:

| Derivative Class | Biological Target | Key Findings |

| Benzothiazine-N-arylacetamides | Urease | Potent inhibition compared to standard, with the most active compound showing an IC50 value of 9.8 ± 0.023 µM. nih.gov |

| Benzo[b]thiophen-3-ols | Monoamine Oxidase (MAO) | High selectivity for the MAO-B isoform. nih.gov |

| 4,5,6,7-Tetrahydro-benzothiophene derivatives | RORγt | Potent inverse agonists with IC50 values in the nanomolar range. acs.org |

Theoretical Investigations into Pharmacological Mechanisms of Action (without clinical data)

Computational methods, such as molecular docking and density functional theory (DFT) calculations, are employed to investigate the potential pharmacological mechanisms of action of benzothiophene-3-carbonitrile derivatives at a molecular level. These theoretical studies provide insights into the binding modes of these compounds with their biological targets and help in rationalizing their structure-activity relationships.

For instance, in the study of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potential anticancer agents, molecular docking analysis was used to predict the binding pattern of the most active compound, b19, with the RhoA protein. nih.gov The results indicated a different binding mode compared to a known covalent inhibitor, DC-Rhoin. nih.gov

Similarly, for benzo[b]thiophen-3-ol derivatives as MAO inhibitors, molecular docking studies were performed to understand the potential binding site interactions that contribute to their inhibitory activity. nih.gov These theoretical investigations are invaluable for guiding the design of new and more potent inhibitors.

In vitro Studies on Cellular Pathway Modulation (e.g., RhoA/ROCK Pathway inhibition)

Recent research has focused on the ability of benzothiophene derivatives to modulate specific cellular signaling pathways implicated in disease. One such pathway is the RhoA/ROCK pathway, which is involved in processes like cell proliferation, migration, and invasion, and is a potential target in cancer therapy.

A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives demonstrated their potential as anticancer agents by targeting the RhoA/ROCK pathway. nih.gov The lead compound from this study, b19, was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov Further investigation confirmed that this inhibitory activity was achieved through the suppression of myosin light chain phosphorylation and the formation of stress fibers, which are downstream effects of the RhoA/ROCK pathway. nih.gov

The structure-activity relationship in this study highlighted that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity of the derivatives. nih.gov These findings provide a strong basis for the further development of benzothiophene-based compounds as modulators of the RhoA/ROCK pathway for therapeutic applications.

Development in Agrochemical Research

The benzothiophene scaffold is also gaining attention in the field of agrochemical research. rsc.org Substituted benzothiophene derivatives are being explored for their potential as pesticides. rsc.org The development of new agrochemicals is crucial for crop protection and improving agricultural productivity. The diverse biological activities of benzothiophene derivatives make them attractive candidates for the discovery of new active ingredients for agrochemical formulations. Research in this area is ongoing, with a focus on identifying compounds with high efficacy against pests and low environmental impact.

Utility in Materials Science

The rigid, planar structure and electron-rich nature of the benzothiophene scaffold make its derivatives, including 2-Methyl-1-benzothiophene-3-carbonitrile, promising candidates for applications in materials science. The inherent photophysical properties and the potential for extended π-conjugation allow this core structure to be utilized in the development of advanced functional materials.

Fluorescent Probe Design

The benzothiophene-3-carbonitrile framework can serve as a foundational element in the design of fluorescent probes. Thiophene-containing molecules are known to be incorporated into fluorescent chemosensors. nih.gov The design of such probes often relies on modulating the fluorescence properties of a core fluorophore in response to a specific analyte. The benzothiophene moiety can act as the fluorophore, and its emission characteristics can be fine-tuned by substituents.

Strategies for designing fluorescent probes often involve several key reaction types, including cyclization, conjugate addition, and aromatic substitution, to elicit a detectable fluorescence change upon interaction with a target molecule. rsc.org In the case of this compound, the nitrile group provides a versatile handle for derivatization. It can act as a binding site or a reactive center that, upon interaction with an analyte like a metal ion or a biothiol, alters the electronic structure of the molecule, leading to a "turn-off" or "turn-on" fluorescent response. rsc.orgresearchgate.net For instance, a novel fluorescent probe based on a rhodamine and thiophene derivative was designed for the selective detection of Al³⁺ ions, demonstrating a significant fluorescence enhancement upon binding. nih.gov Similarly, the benzothiophene core could be integrated into more complex systems, such as those based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY), to create highly selective and sensitive probes. researchgate.netresearchgate.net

Applications in Organic Optoelectronics (e.g., π-conjugated systems)

The development of π-conjugated organic materials is central to the field of organic optoelectronics, which includes organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) structure, a larger analog of benzothiophene, is a well-known structural motif used in high-mobility organic semiconductors. rsc.org This highlights the intrinsic potential of the benzothiophene core for such applications.

This compound can be regarded as a crucial building block for constructing larger, high-performance π-conjugated systems. The benzothiophene unit contributes to the material's charge transport properties through effective π-π stacking in the solid state. The methyl and nitrile substituents can modulate the electronic properties (e.g., HOMO/LUMO energy levels) and influence the molecular packing, which are critical factors for device performance. Through polymerization or by using cross-coupling reactions like Suzuki or Stille coupling, this monomer can be incorporated into oligomers and polymers with extended conjugation, suitable for use as active materials in electronic devices. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The structural features of this compound make it an interesting candidate for designing systems capable of supramolecular assembly and molecular recognition.

Design of Molecular Recognition Elements

Molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces. The this compound scaffold possesses distinct features that enable it to act as a molecular recognition element.

π-π Stacking: The aromatic benzothiophene ring is flat and electron-rich, making it highly suitable for engaging in π-π stacking interactions with other aromatic systems. This is a key driving force for self-assembly. rsc.org

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This allows the molecule to interact with hydrogen bond donors, facilitating the formation of well-defined supramolecular architectures. In related systems, N—H⋯N hydrogen bonds have been shown to link molecules into stable, ring-based motifs. nih.govresearchgate.net

Dipole-Dipole and Coordination Interactions: The polar carbon-nitrogen triple bond of the nitrile group can participate in dipole-dipole interactions and can also coordinate to metal centers, acting as a soft-N-donor ligand. acs.org

These interactions can be harnessed to construct complex host-guest systems or to direct the self-assembly of molecules into ordered structures like nanofibers or hydrogels. For example, a BTBT derivative functionalized with a peptide sequence was shown to self-assemble into hydrogels, where both hydrogen bonding and π-π interactions played a crucial role in the hierarchical assembly. rsc.org

| Interaction Type | Relevant Functional Group | Potential Role in Molecular Recognition |

| π-π Stacking | Benzothiophene Ring System | Formation of stacked columnar or layered structures; binding of aromatic guest molecules. |

| Hydrogen Bonding | 3-Carbonitrile Group (Acceptor) | Directional interaction with donor molecules (e.g., amides, alcohols); formation of tapes, sheets, or rosettes. |

| Metal Coordination | 3-Carbonitrile Group (N-donor) | Selective binding of metal ions; formation of metallo-supramolecular assemblies. |

| Dipole-Dipole | 3-Carbonitrile Group | Contribution to the stability of assembled structures; orientation of molecules in the solid state. |

Emerging Research Frontiers for this compound

Research into benzothiophene-3-carbonitrile scaffolds continues to evolve, with a particular focus on creating more efficient and sustainable synthetic routes to access these and more complex derivative structures.

Novel Synthetic Methodologies

While traditional methods for synthesizing substituted benzothiophenes are well-established, emerging research focuses on developing novel methodologies that offer greater efficiency, atom economy, and functional group tolerance.

Modern transition-metal-catalyzed cross-coupling reactions are a key area of development. Protocols such as Suzuki, Stille, and Heck coupling can be applied to halogenated this compound precursors to introduce a wide range of substituents and to construct complex bithiophene and other conjugated systems. nih.gov These methods are instrumental in the synthesis of materials for optoelectronics.

Furthermore, there is a growing interest in metal-free and oxidant-free reaction strategies. One such example is the microwave-assisted [3+2] annulation of heteroaryl carbonitriles with arylhydrazides, which provides an atom-economical route to functionalized 1,2,4-triazoles. acs.org This type of methodology, applied to this compound, could open pathways to new classes of nitrogen-rich heterocyclic compounds derived from the benzothiophene core. Such reactions are often scalable and utilize more benign reagents and conditions, aligning with the principles of green chemistry.

Advanced Computational Approaches for Predictive Design

The design and optimization of novel therapeutic agents based on the benzothiophene-3-carbonitrile scaffold are increasingly reliant on advanced computational methodologies. These in silico techniques offer a powerful and resource-efficient means to predict molecular properties, understand structure-activity relationships (SAR), and guide the synthesis of more potent and selective compounds. For derivatives of the core structure, including this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are pivotal.

QSAR studies on benzothiophene derivatives have successfully established correlations between physicochemical descriptors and biological activity. researchgate.netsigmaaldrich.com For instance, a QSAR analysis of benzothiophene-based histone deacetylase inhibitors revealed that steric, electrostatic, and electro-topological parameters are key determinants of their anticancer activity. researchgate.net The developed models, often employing methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), have demonstrated high predictive power with correlation coefficients (r²) often exceeding 0.9. researchgate.netslideshare.net Such models can be instrumental in predicting the activity of novel derivatives of this compound before their synthesis.

Molecular docking simulations provide insights into the binding modes of benzothiophene-3-carbonitrile derivatives within the active sites of biological targets. These studies have been applied to various targets, including enzymes and receptors implicated in cancer, infectious diseases, and metabolic disorders. For example, docking studies of benzothiophene derivatives against Plasmodium falciparum N-myristoyltransferase, a target for antimalarial drugs, have elucidated the importance of polar interactions for binding affinity and selectivity. sigmaaldrich.com Similarly, docking of benzothiophene candidates into the tubulin protein has been used to rationalize their antiproliferative effects. rsc.org These computational investigations can reveal key amino acid residues that interact with the ligand, guiding the design of derivatives with improved binding affinity.

Density Functional Theory (DFT) calculations are employed to understand the electronic properties of the benzothiophene-3-carbonitrile scaffold. uj.ac.za These quantum chemical methods can determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and stability. uj.ac.za The calculated energy gap between HOMO and LUMO can be correlated with the biological activity of the compounds. rsc.org

The synergy of these computational approaches provides a robust framework for the predictive design of novel this compound derivatives with desired biological activities.

Interactive Data Table: Examples of Computational Studies on Benzothiophene Derivatives

| Computational Method | Target/Application | Key Findings/Parameters | Reference |

| 3D-QSAR (CoMFA, CoMSIA) | Plasmodium falciparum N-myristoyltransferase (PfNMT) inhibitors | High predictive models (q² up to 0.82, r² up to 0.98); polar interactions are crucial for activity and selectivity. | sigmaaldrich.com |

| QSAR (MLR) | Anticancer (Histone Deacetylase Inhibitors) | Model with high correlation (r² = 0.9412); identified key descriptors like Polar Surface Area. | researchgate.net |

| Molecular Docking | Tubulin | Identification of binding modes and key interacting residues for antiproliferative activity. | rsc.org |

| DFT | Antiproliferative agents | Correlation of HOMO-LUMO energy gap with cytotoxic activity. | rsc.org |

| Molecular Docking | Human Serum Albumin (HSA) | Prediction of binding modes and calculation of binding affinity. | researchgate.net |

| 3D-QSAR | Factor IXa inhibitors | Statistically significant model (r² = 0.9622) identifying key pharmacophoric features. | slideshare.net |

Interdisciplinary Applications in Chemical Biology

The benzothiophene-3-carbonitrile scaffold, including the this compound variant, holds significant potential for interdisciplinary applications at the interface of chemistry and biology. These compounds can serve as valuable tools for probing biological systems, identifying novel therapeutic targets, and developing new diagnostic agents.